Benzyl(3-phenylpropyl)silane
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Overview
Description
Benzyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C16H20Si. It is characterized by the presence of a benzyl group and a 3-phenylpropyl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(3-phenylpropyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of alkenes with silanes. For instance, the reaction between benzyl chloride and 3-phenylpropylsilane in the presence of a catalyst such as platinum or palladium can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzyl(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a hydride donor.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
Benzyl(3-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl(3-phenylpropyl)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
- Trichlorosilane
Comparison: Benzyl(3-phenylpropyl)silane is unique due to the presence of both benzyl and 3-phenylpropyl groups, which confer distinct chemical properties. Compared to other silanes, it offers a balance of reactivity and stability, making it suitable for a variety of applications. Its ability to participate in both hydrosilylation and nucleophilic substitution reactions sets it apart from simpler silanes .
Properties
CAS No. |
195141-19-6 |
---|---|
Molecular Formula |
C16H20Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
benzyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C16H20Si/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14,17H2 |
InChI Key |
MNCNDHROMQQLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC[SiH2]CC2=CC=CC=C2 |
Origin of Product |
United States |
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